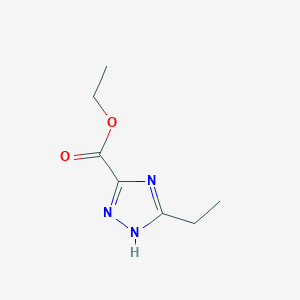

Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-ethyl-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-5-8-6(10-9-5)7(11)12-4-2/h3-4H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKFAUWNVGUQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Common Synthetic Routes

| Step | Description | Reaction Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Formation of hydrazone intermediate | Reaction of hydrazine derivatives with ethyl acetoacetate | Hydrazine, Ethyl acetoacetate, Acid/Base catalyst | Hydrazone intermediate |

| 2 | Cyclization to 1,2,4-triazole ring | Heating under acidic or basic conditions | Acidic or basic medium, Heat | 1,2,4-triazole ring formation |

| 3 | Esterification or purification | Esterification if needed or purification by crystallization | Solvents like ethanol, purification by recrystallization | Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate |

This method is supported by the synthesis approach where cyclization of hydrazine derivatives with ethyl acetoacetate leads to the formation of the target compound via hydrazone intermediates.

Alternative Cyclocondensation Method

Another preparation method involves the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate. This method allows for the direct formation of the triazole ring with the ester group already incorporated, streamlining the synthesis.

- Reaction Conditions: Typically carried out under reflux in suitable solvents with acid or base catalysis.

- Advantages: This approach can provide higher purity and yield due to fewer side reactions.

Detailed Reaction Mechanism Insights

- The initial step involves nucleophilic attack of hydrazine nitrogen on the carbonyl carbon of ethyl acetoacetate, forming a hydrazone intermediate.

- Subsequent intramolecular cyclization occurs through nucleophilic attack on the imine carbon, closing the 1,2,4-triazole ring.

- The ester functional group at the 5-position remains intact or can be introduced by esterification if starting from the acid form.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 50–100 °C | Higher temperature favors cyclization |

| Solvent | Ethanol, Pyridine, or other polar solvents | Solvent polarity affects reaction rate |

| pH | Acidic or Basic | Catalyzes formation of hydrazone and ring closure |

| Reaction Time | 4–24 hours | Longer time improves yield but may increase side reactions |

Optimization of these parameters can enhance yield and purity, as demonstrated in related triazole syntheses.

Purification and Characterization

- Purification: Typically achieved by recrystallization from ethanol or ethyl acetate or by chromatographic techniques.

- Characterization: Confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, ensuring the integrity of the triazole ring and ester group.

Comparative Analysis with Related Triazole Derivatives

This compound shares synthetic strategies with other triazole derivatives such as ethyl 3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate, where substituent variations influence reaction conditions and yields.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of hydrazine derivatives with ethyl acetoacetate | Hydrazine, Ethyl acetoacetate | Hydrazone formation → Cyclization | Straightforward, widely used | Requires control of reaction conditions to avoid side products |

| Cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate | Carboxylic acid hydrazides, Ethyl carbethoxyformimidate | Direct cyclization | High purity, efficient | May require specialized reagents |

| Alkylation of methyl 1,2,4-triazole-3-carboxylate (for substituted derivatives) | Methyl 1,2,4-triazole-3-carboxylate, Alkyl halides | Alkylation under basic conditions | Versatile for substitutions | Not direct synthesis of ethyl 3-ethyl derivative |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the triazole ring into other heterocyclic structures.

Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Antifungal and Antibacterial Properties

Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate has been investigated for its potential as an antifungal and antibacterial agent . The mechanism of action typically involves the inhibition of cytochrome P450 enzymes in fungi, which disrupts ergosterol synthesis—a crucial component of fungal cell membranes. This inhibition can lead to cell death in susceptible fungal strains.

Case Study: Antifungal Activity Against Candida spp.

A study demonstrated that derivatives of triazole compounds exhibited significant antifungal activity against various strains of Candida, including Candida albicans. The results indicated that this compound showed effective inhibition at low concentrations, suggesting its potential use in treating fungal infections .

Agriculture

Fungicide Development

In agricultural applications, this compound serves as a potential fungicide . Its ability to inhibit the growth of specific plant pathogens makes it valuable for crop protection. Research has shown that triazole derivatives can effectively manage diseases caused by fungi in crops such as wheat and barley .

Case Study: Efficacy Against Plant Pathogens

Field trials conducted on wheat crops treated with this compound revealed a significant reduction in disease severity caused by Fusarium graminearum. The results indicated improved yield and quality of the harvested grain compared to untreated controls .

Materials Science

Synthesis of Advanced Materials

The unique structural properties of this compound make it a candidate for the synthesis of advanced materials. Researchers are exploring its use in creating polymers and nanomaterials , which can have applications in electronics and nanotechnology .

Case Study: Polymer Formation

A recent study focused on the polymerization of this compound with various monomers to produce copolymers with enhanced thermal stability and mechanical properties. These materials showed promise for use in high-performance applications such as coatings and adhesives .

Mechanism of Action

The mechanism of action of Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Key Observations :

- Alkyl vs. Aryl Substituents : Methyl or ethyl groups at position 3 (e.g., compounds from ) result in lower melting points (163–172°C) compared to aryl-substituted derivatives (185–187°C) due to reduced π-π stacking and hydrogen bonding .

Biological Activity

Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry and agriculture. This article reviews its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the triazole family of compounds characterized by a five-membered aromatic ring containing three nitrogen atoms. The presence of the ethyl group at the 3-position enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial in the biosynthesis of ergosterol in fungi. This inhibition disrupts fungal cell membrane integrity and leads to cell death.

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various pathogens. It inhibits the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi.

Antimicrobial Activity

Research has demonstrated that this compound shows potent antimicrobial effects. The following table summarizes its activity against different microbial strains:

| Microbial Strain | Activity (IC50) | Notes |

|---|---|---|

| Escherichia coli | <25 μM | Effective against Gram-negative bacteria |

| Staphylococcus aureus | <20 μM | Effective against Gram-positive bacteria |

| Candida albicans | <30 μM | Moderate antifungal activity |

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Antifungal Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of Candida albicans and Aspergillus niger at concentrations lower than 30 μM. The mechanism involved the disruption of ergosterol synthesis due to cytochrome P450 inhibition .

- Antibacterial Efficacy : A study evaluated the antibacterial activity against a panel of pathogens including E. coli and S. aureus. The compound exhibited IC50 values below 25 μM for both strains, indicating strong antibacterial properties.

- Cancer Cell Proliferation : this compound was tested for anti-proliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated a significant reduction in cell viability at concentrations around 20 μM .

Research Findings Summary

The following points summarize key findings regarding this compound:

- Broad-spectrum antimicrobial activity : Effective against various bacterial and fungal strains.

- Potential as a therapeutic agent : Promising results in inhibiting cancer cell proliferation.

- Mechanistic insights : Inhibition of vital enzymes such as cytochrome P450 contributes to its antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate, and how can reaction efficiency be monitored?

- Methodology : The compound is typically synthesized via cyclocondensation of ethyl carbethoxyformimidate with acylhydrazides. For example, carboxylic acid hydrazides react with ethyl carbethoxyformimidate under reflux conditions in a polar aprotic solvent (e.g., DMF) to yield 5-substituted triazole carboxylates . Reaction progress is monitored using TLC (hexanes: t-BuOMe = 7:3) or LC-MS to detect intermediates and final products. Purification involves column chromatography or recrystallization from ethyl acetate .

Q. How is the structural characterization of this compound performed?

- Methodology :

- NMR : NMR (400 MHz, CDCl) identifies substituents (e.g., δ 4.45 ppm for OCH, δ 1.39 ppm for CH) and confirms regiochemistry .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving hydrogen bonding patterns (e.g., N–H⋯O interactions) and torsional angles between aromatic rings .

- Elemental analysis : Validates purity (e.g., C: 46.37%, H: 5.93%, N: 27.18% for CHNO) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology :

- Storage : Keep away from ignition sources (P210) in cool, dry conditions. Use inert absorbents (e.g., silica) for spills .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation (H335) and skin contact (H315) .

- First aid : For eye exposure, rinse with water for 15 minutes; for ingestion, do not induce vomiting .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives with bulky substituents?

- Methodology :

- Solvent selection : Use DMF or DMSO to enhance solubility of sterically hindered intermediates .

- Catalysis : Add KCO (1.5 eq.) to deprotonate intermediates, accelerating alkylation (e.g., with i-PrI) .

- Temperature control : Extend reaction times (up to 14 hours) at 50–60°C to improve conversion .

- Case study : Substituting methyl iodide with ethyl iodide increased yields of ethyl 1-methyl derivatives from 35% to 68% .

Q. How should researchers address discrepancies in melting points or spectral data between synthesized batches?

- Methodology :

- Recrystallization : Repurify using mixed solvents (e.g., ethyl acetate/hexanes) to remove impurities affecting melting points .

- HPLC-MS : Compare retention times and mass spectra with reference standards to identify byproducts (e.g., unreacted hydrazides) .

- Crystallographic validation : Resolve ambiguities in regiochemistry via single-crystal X-ray diffraction .

Q. What strategies are effective for analyzing hydrogen-bonding networks in triazole carboxylate crystals?

- Methodology :

- Graph-set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., motifs) using SHELXL-refined structures .

- DFT calculations : Optimize intermolecular interactions (e.g., N–H⋯O vs. C–H⋯π) using Gaussian or ORCA software .

- Thermal analysis : DSC/TGA identifies stability trends linked to H-bond strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.